Methyl 4-isopropoxybenzofuran-6-carboxylate
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Overview
Description
Methyl 4-isopropoxybenzofuran-6-carboxylate is a chemical compound with the molecular formula C13H14O4 and a molecular weight of 234.25 g/mol . It is a benzofuran derivative, which means it contains a benzofuran ring structure—a fused ring system consisting of a benzene ring and a furan ring. This compound is primarily used in research and development settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-isopropoxybenzofuran-6-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 4-isopropoxybenzofuran-6-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of esterification and purification apply. Large-scale production would likely involve continuous flow reactors to maintain consistent reaction conditions and high yields. Purification steps may include distillation and recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-isopropoxybenzofuran-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzofuran ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 4-isopropoxybenzofuran-6-carboxylate is utilized in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological systems to understand its potential biological activities.
Medicine: Investigating its potential as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 4-isopropoxybenzofuran-6-carboxylate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, benzofuran derivatives are known to exhibit various biological activities, including anti-tumor, antibacterial, and anti-oxidative effects. These activities are often mediated through interactions with enzymes, receptors, and other cellular components .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound of Methyl 4-isopropoxybenzofuran-6-carboxylate, known for its diverse biological activities.
Benzothiophene: A sulfur analog of benzofuran, also exhibiting significant biological activities.
Indole: A structurally related compound with a nitrogen atom in the ring, widely studied for its pharmacological properties
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropoxy group and the ester functionality can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
methyl 4-propan-2-yloxy-1-benzofuran-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-8(2)17-12-7-9(13(14)15-3)6-11-10(12)4-5-16-11/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZMMWIAAPQFGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC2=C1C=CO2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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